4-Sulfobenzoate

Proton conduction Coordination polymer Fuel cell electrolyte

4-Sulfobenzoate (4-SBA, CAS 636-78-2 for the free acid form) is a heterodifunctional aromatic ligand belonging to the sulfobenzoic acid family. It features a benzene ring substituted with a carboxylate group (–COO⁻) at position 1 and a sulfonate group (–SO₃⁻) at the para (4-) position, yielding a dianionic species with molecular formula C₇H₄O₅S²⁻ and a molecular weight of 200.17 g·mol⁻¹.

Molecular Formula C7H4O5S-2
Molecular Weight 200.17 g/mol
Cat. No. B1237197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfobenzoate
Molecular FormulaC7H4O5S-2
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-]
InChIInChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-2
InChIKeyHWAQOZGATRIYQG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfobenzoate for Scientific Procurement: Compound Class, Dual-Function Architecture, and In-Class Positioning


4-Sulfobenzoate (4-SBA, CAS 636-78-2 for the free acid form) is a heterodifunctional aromatic ligand belonging to the sulfobenzoic acid family. It features a benzene ring substituted with a carboxylate group (–COO⁻) at position 1 and a sulfonate group (–SO₃⁻) at the para (4-) position, yielding a dianionic species with molecular formula C₇H₄O₅S²⁻ and a molecular weight of 200.17 g·mol⁻¹ [1]. This para-positioned dual-function architecture distinguishes it from the ortho- and meta-sulfobenzoate isomers, as well as from mono-functional analogs such as benzoate (lacking the sulfonate group) and terephthalate (bearing two carboxylate groups instead of a carboxylate–sulfonate pair). The compound serves as a versatile bridging ligand for coordination polymers and metal–organic frameworks (MOFs), a pharmacopeial reference standard (designated as Probenecid EP Impurity A), and an intercalating agent for layered inorganic hosts [2][3].

Why 4-Sulfobenzoate Cannot Be Replaced by Benzoate, Terephthalate, or Isomeric Sulfobenzoates: The Quantified Cost of Generic Swapping


Generic substitution with seemingly similar aromatic ligands (e.g., benzoate, terephthalate, isophthalate, or positional isomers such as 2- and 3-sulfobenzoate) fails because 4-sulfobenzoate's para-disposed carboxylate and sulfonate groups confer a coordination chemistry and physicochemical profile that is fundamentally distinct. Gas-phase collision-induced dissociation experiments reveal that the 4-sulfobenzoate dianion follows a qualitatively different fragmentation pathway compared to terephthalate and benzenedisulfonate dianions: the sulfonate-triggered SO₃⁻ loss channel is absent in pure carboxylate systems, while the carboxylate-driven CO₂ loss and electron detachment pathway is absent in disulfonate systems [1]. In lanthanide coordination chemistry, the para-isomer adopts chelating carboxylate coordination with a non-coordinating sulfonate group, whereas the ortho-isomer engages both carboxylate and sulfonate in metal binding and the meta-isomer coordinates exclusively via the sulfonate group [2]. In polymer nanocomposite applications, 4-sulfobenzoate potassium salt and dimethyl 5-sulfo isophthalate produce divergent thermal stability outcomes when used as LDH intercalating agents for PBT synthesis: only the dimethyl 5-sulfo isophthalate formulation achieves improved thermal stability, while the 4-sulfobenzoate formulation delivers dynamic mechanical property enhancement without thermal stability gains [3]. These molecular-level differences preclude simple one-for-one replacement without measurable performance consequences.

4-Sulfobenzoate Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Proton Conductivity in Cu(II) Coordination Polymers: 4-Sulfobenzoate vs. Carboxylate-Only and Phosphonate-Based Frameworks

A Cu(II) coordination polymer constructed from 4-sulfobenzoic acid (4-Hsba) and bipyridine-glycoluril (BPG), formulated as {[Cu₂(sba)₂(bpg)₂(H₂O)₃]·5H₂O}ₙ, achieved a proton conductivity of 0.94 × 10⁻² S cm⁻¹ at 80 °C and 95% relative humidity (RH), with an activation energy (Eₐ) of 0.64 eV [1]. In comparison, an Eu-MOF built with 4-sulfobenzoic acid monopotassium salt (KHSBA) and a phosphonate co-ligand exhibited a proton conductivity of 2.60 × 10⁻⁴ S cm⁻¹ at 368 K and 95% RH [2], representing an approximately 36-fold lower conductivity. For broader class-level context, sulfated MIL-53(Al)—a post-synthetically sulfated terephthalate-based MOF—shows high proton conductivity, but its sulfonate groups are grafted post-synthetically rather than being intrinsic to the linker architecture, which limits the uniformity and reproducibility of the sulfonate distribution [3].

Proton conduction Coordination polymer Fuel cell electrolyte

Wide Band Gap Semiconductor Behavior: 4-Sulfobenzoate Cu(II) Coordination Polymers vs. Conventional Organic Semiconductors

Solid-state UV-Vis-NIR diffuse reflectance spectroscopy of two Cu(II) supramolecular coordination polymers incorporating 4-sulfobenzoate and flexible heterocyclic ligands indicates that both compounds possess potential as wide band gap indirect semiconductor materials [1]. This semiconductor behavior, arising from the specific electronic structure imparted by the sulfonate–carboxylate ligand combination coordinated to Cu(II) centers, represents a functional property not generally accessible with mono-functional carboxylate ligands such as benzoate or terephthalate in analogous coordination geometries. For class-level comparison, a structurally distinct coordination polymer from a different ligand system has been reported with a direct band gap of 3.37 eV at room temperature [2], situating the 4-sulfobenzoate-based materials within the wide band gap semiconductor regime relevant for UV optoelectronics and high-power electronic applications.

Wide band gap semiconductor Coordination polymer Optoelectronic materials

Luminescent Thermometry: 4-Sulfobenzoate-Sensitized LRHs Achieve Relative Thermal Sensitivity up to 2.9%·K⁻¹ vs. Typical REE Coordination Compounds

Ternary layered gadolinium-europium-terbium basic chlorides intercalated with 4-sulfobenzoate anions, synthesized via either high-temperature ion exchange or single-stage microwave-assisted methods, exhibited temperature-dependent luminescence color coordinates in the physiological range (20–50 °C) with a relative thermal sensitivity of up to 2.9%·K⁻¹ [1]. This sensitivity exceeds the performance benchmark of 1%·K⁻¹ typically considered the threshold for efficient REE-based temperature sensors [1]. Critically, the 4-sulfobenzoate-sensitized LRH materials combine this high sensitivity with the intrinsically low solubility of LRH matrices (solubility products as low as 10⁻²⁰), which is several orders of magnitude lower than that of typical rare earth coordination compounds used in luminescent thermometry [1]. In contrast, the best-reported terbium and europium coordination compounds—while capable of exceeding 1%·K⁻¹ relative sensitivity—suffer from relatively high solubility and low chemical stability that raise toxicity concerns for biological applications [1].

Luminescent thermometer Layered rare earth hydroxide Temperature sensing

Probenecid EP Impurity A: Regulatory Pharmacopeial Designation as a Non-Substitutable Analytical Reference Standard

4-Sulfobenzoic acid (CAS 636-78-2) is officially designated as Probenecid EP Impurity A by the European Pharmacopoeia [1][2]. This regulatory identity means that for any analytical method development, method validation (AMV), quality control (QC), or Abbreviated New Drug Application (ANDA) submission involving probenecid drug substance or product, the use of 4-sulfobenzoic acid as the impurity reference standard is not merely preferred—it is a regulatory expectation, as it is the chemically defined impurity against which chromatographic system suitability, specificity, and quantitation limits must be demonstrated [1]. Alternative compounds such as benzoic acid, 4-sulfamoylbenzoic acid, or other structurally related aromatic acids lack this specific EP monograph designation and therefore cannot serve as compliant substitutes in the probenecid impurity analytical framework . The standard is supplied with detailed characterization data compliant with regulatory guidelines (USP or EP traceability available based on feasibility) [2].

Pharmaceutical impurity standard Probenecid Regulatory compliance

PBT Nanocomposite Intercalation: 4-Sulfobenzoate Potassium Salt Delivers Dynamic Mechanical Enhancement but Not Thermal Stability Gains vs. Dimethyl 5-Sulfo Isophthalate

In a comparative study of three intercalating agents—4-sulfobenzoic acid potassium salt, sodium dodecyl sulfate (SDS), and dimethyl 5-sulfo isophthalate sodium salt (DMSI)—used to modify layered double hydroxide (LDH) clays for in situ polymerization of poly(butylene terephthalate) (PBT) nanocomposites, all formulations showed better dynamic mechanical properties compared to neat PBT homopolymer [1]. However, improvements in thermal stability were achieved exclusively when dimethyl 5-sulfo isophthalate was used as the intercalating agent; the 4-sulfobenzoate potassium salt formulation did not produce measurable thermal stability enhancement [1]. This outcome highlights the critical role of the specific ionic group–polymer interaction: DMSI's covalently linked ionic groups interact more favorably with the charged clay platelets during polymerization than the 4-sulfobenzoate anion, despite both being aromatic sulfonate-containing compounds [1].

PBT nanocomposite LDH intercalation Dynamic mechanical properties

White Light Emission in Ln-MOFs: Absolute Quantum Yield of 0.202 at 305 nm Excitation Achieved by Doping a 4-Sulfobenzoate Sm(III) Framework

A 2D isostructural lanthanide–organic framework series [Ln(4-SBA)(IP)OH]·1.5H₂O (Ln = Sm, Eu, Gd, Tb; 4-SBA = 4-sulfobenzoate; IP = 1H-imidazo[4,5-f][1,10]-phenanthroline) was reported, with white light emission achieved for the first time by introducing single dopant Eu(III) or codopants Eu(III)/Gd(III) or Eu(III)/Tb(III) into the Sm(III) framework [1][2]. The white-light-emitting material exhibits absolute quantum yields of 0.148 ± 0.015, 0.167 ± 0.017, and 0.202 ± 0.020 at excitation wavelengths of 350, 332, and 305 nm, respectively [2]. This represents a rare demonstration of single-composition white light emission from a lanthanide-doped MOF where the 4-sulfobenzoate ligand serves simultaneously as a structural bridging unit and as a sensitizer for lanthanide luminescence. While no direct head-to-head quantum yield comparison with a terephthalate- or benzoate-based white-light-emitting Ln-MOF was identified in the sourced literature, the achievement of tunable white light emission via doping of the 4-sulfobenzoate Sm(III) host framework is a functionally specific outcome tied to the 4-SBA ligand architecture [1].

White light emission Lanthanide MOF Solid-state lighting

Optimal 4-Sulfobenzoate Application Scenarios Based on Quantified Differentiation Evidence


Proton-Conducting Coordination Polymers for Fuel Cell Electrolyte Research

Research groups developing proton-exchange membrane materials should prioritize 4-sulfobenzoate as the ligand of choice when designing Cu(II)-based coordination polymers for proton conduction. The demonstrated proton conductivity of 0.94 × 10⁻² S cm⁻¹ at 80 °C and 95% RH—approximately 36-fold higher than a comparable Eu-MOF system using 4-sulfobenzoate with a phosphonate co-ligand [1]—positions 4-sulfobenzoate-based Cu-CPs as competitive candidates for intermediate-temperature fuel cell electrolytes. The intrinsic incorporation of both sulfonate (hydrophilic proton source) and carboxylate (structural bridge) groups within a single para-disposed ligand eliminates the need for post-synthetic sulfonation, ensuring uniform proton-hopping site distribution. Procurement rationale: select 4-sulfobenzoic acid or its monopotassium salt for hydrothermal or solvothermal synthesis of Cu(II) coordination polymers with N-donor co-ligands such as bipyridine-glycoluril, targeting proton conductivity applications.

Contactless Luminescent Temperature Sensing in Biological Systems

For researchers developing solid-state luminescent thermometers for physiological temperature monitoring (e.g., intracellular thermal mapping), 4-sulfobenzoate-intercalated layered rare earth hydroxides (Gd-Eu-Tb LRHs) offer a quantified advantage: relative thermal sensitivity up to 2.9%·K⁻¹ [2], surpassing the 1%·K⁻¹ benchmark for efficient REE-based sensors, combined with LRH matrix solubility products as low as 10⁻²⁰ that practically eliminate cytotoxic metal leaching concerns that plague soluble REE coordination compound thermometers [2]. The temperature-dependent luminescence in the physiological range (20–50 °C) enables direct application in biological temperature sensing. Procurement rationale: source 4-sulfobenzoate sodium or potassium salt for high-temperature anion exchange or single-stage microwave-assisted intercalation into ternary Gd-Eu-Tb layered hydroxide hosts.

Pharmaceutical QC and Regulatory Filing for Probenecid Drug Products

Analytical laboratories, contract research organizations (CROs), and generic pharmaceutical manufacturers conducting probenecid-related analytical method development, method validation (AMV), quality control (QC), ANDA submissions, or DMF filings must procure 4-sulfobenzoic acid specifically identified as Probenecid EP Impurity A (CAS 636-78-2) [3][4]. This compound is the only EP monograph-designated impurity reference standard for the probenecid analytical framework; substitution with benzoic acid, 4-sulfamoylbenzoic acid, or any other structurally related aromatic acid is not compliant with regulatory expectations. Suppliers provide full characterization data packages with optional traceability to USP or EP pharmacopeial standards. Procurement rationale: confirm supplier Certificate of Analysis includes EP-compliant characterization data; verify CAS 636-78-2 identity; ensure documentation supports ANDA/DMF regulatory submission requirements.

Wide Band Gap Semiconductor Coordination Polymers for UV Optoelectronics

Materials scientists exploring coordination polymers and MOFs for optoelectronic applications should consider 4-sulfobenzoate as a building block for wide band gap indirect semiconductor materials. The demonstrated semiconductor behavior in Cu(II) supramolecular coordination polymers incorporating 4-sulfobenzoate and flexible heterocyclic co-ligands [5] opens a functional application space that is generally inaccessible with mono-functional carboxylate ligands (e.g., benzoate, terephthalate). This semiconductor character, combined with the structural tunability afforded by the dual carboxylate–sulfonate coordination modes, enables systematic band gap engineering through co-ligand variation. Procurement rationale: select 4-sulfobenzoic acid or its salt forms for the synthesis of Cu(II) or other transition metal coordination polymers with N-donor heterocyclic co-ligands; characterize materials by solid-state UV-Vis-NIR diffuse reflectance spectroscopy to quantify band gap values.

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